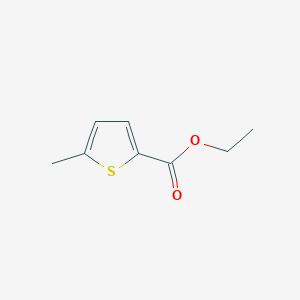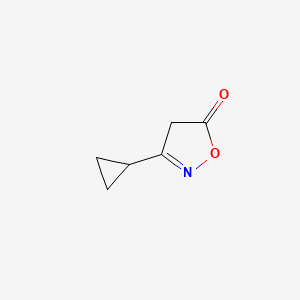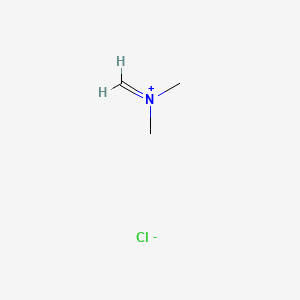
N-(3-aminopropyl)-N-cyclohexyl-N-methylamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-aminopropyl)-N-cyclohexyl-N-methylamine (NAC) is an amine compound that has been studied extensively due to its potential applications in biochemistry and physiology. NAC is a versatile compound with a wide range of applications in research and laboratory experiments.
Wissenschaftliche Forschungsanwendungen
Fluorescence Properties and Crystal Structure
A study by T. Xi (2008) explored the synthesis, crystal structure, and fluorescence property of a complex formed with a similar compound, highlighting its strong fluorescence intensity compared to the ligand. This compound demonstrates potential applications in materials science, particularly in the development of new fluorescent materials for imaging and sensor technology (Xi, 2008).
Coordination Chemistry and Macrocyclic Ligands
Research by Lodeiro et al. (2004) introduced a new family of NxOy pyridine-containing macrocycles synthesized through reactions involving N,N-bis(3-aminopropyl)methylamine. These macrocycles have diverse coordination possibilities, indicating their utility in designing novel coordination compounds with potential applications in catalysis and material science (Lodeiro, Bastida, Bértolo, & Rodríguez, 2004).
Electrochemical Properties
Another study focused on the synthesis, crystal structure, and electrochemical properties of a Cu(II) complex with 3-ethoxysalicylaldehyde-N,N-bis(3-aminopropyl)methylamine. This research is crucial for understanding the electrochemical behavior of such complexes, which could have implications for their use in electrochemical sensors and catalysis (Tai, Liu, & Zhao, 2015).
Porous Frameworks and Molecular Binding
Maji et al. (2001) described a novel porous framework of copper(II) showcasing a unique coordination mode, with implications for gas storage, separation technologies, and catalysis. The ability to form a one-dimensional chain structure through π-π stacking enhances its potential as a material for molecular recognition and binding (Maji, Mukherjee, Mostafa, Zangrando, & Chaudhuri, 2001).
Biochemical Applications and Polyamine Biosynthesis
A study on polyamine biosynthesis highlighted the role of aminopropyltransferases in synthesizing spermidine, spermine, and thermospermine, demonstrating the biochemical significance of compounds related to N-(3-aminopropyl)-N-cyclohexyl-N-methylamine in living organisms. This research has implications for understanding metabolic pathways and could inform the development of biochemical tools and therapeutics (Fontecave, Atta, & Mulliez, 2004).
Eigenschaften
IUPAC Name |
N'-cyclohexyl-N'-methylpropane-1,3-diamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H22N2/c1-12(9-5-8-11)10-6-3-2-4-7-10/h10H,2-9,11H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOODZUIQBJNDNO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCCN)C1CCCCC1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H22N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40427959 |
Source


|
| Record name | N-(3-aminopropyl)-N-cyclohexyl-N-methylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40427959 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-aminopropyl)-N-cyclohexyl-N-methylamine | |
CAS RN |
26735-20-6 |
Source


|
| Record name | N-(3-aminopropyl)-N-cyclohexyl-N-methylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40427959 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-(3-aminopropyl)-N-methylcyclohexanamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1-Methoxy-4-[(3-methylbut-3-en-1-yl)oxy]benzene](/img/structure/B1353588.png)









